methyl 4,6-difluoropyridine-2-carboxylate
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Overview
Description
Methyl 4,6-difluoropyridine-2-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest in various fields due to their unique chemical properties, which include increased stability and reactivity compared to non-fluorinated analogs. This compound is particularly valuable in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-difluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, pentafluoropyridine can be reacted with nucleophiles such as sodium azide to produce fluorinated pyridine derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced catalytic systems and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-difluoropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The ester group can be modified through transesterification or hydrolysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium azide, Grubbs’ catalyst, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Methyl 4,6-difluoropyridine-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of new biochemical assays.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of methyl 4,6-difluoropyridine-2-carboxylate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its binding affinity to specific enzymes and receptors, making it a valuable tool in drug discovery and development. The pathways involved often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoropyridine-4-carboxylate
- Methyl 2,6-dichloropyridine-4-carboxylate
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
Methyl 4,6-difluoropyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in synthetic and pharmaceutical applications .
Properties
CAS No. |
1337606-94-6 |
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Molecular Formula |
C7H5F2NO2 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
methyl 4,6-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 |
InChI Key |
CGCWEMJKBCGXBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)F)F |
Purity |
95 |
Origin of Product |
United States |
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